Product packaging for Hexafluoroisopropyl 2,3-difluoroacrylate(Cat. No.:CAS No. 132433-81-9)

Hexafluoroisopropyl 2,3-difluoroacrylate

Cat. No.: B6343842
CAS No.: 132433-81-9
M. Wt: 258.07 g/mol
InChI Key: NLBCHYSFUCUDGY-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Fluorinated Acrylates in Contemporary Polymer Science

Fluorinated acrylates are a class of monomers that have garnered substantial interest in polymer science due to their ability to impart unique and desirable properties to the resulting polymers. researchgate.netproquest.com The incorporation of fluorine atoms into an acrylic polymer backbone or its side chains can dramatically alter the material's characteristics. acs.org This is primarily due to the distinct nature of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry, and the high electronegativity of fluorine. mdpi.com

These polymers are synthesized through processes like free radical (co)polymerization of fluorinated (meth)acrylate monomers, which allows for the creation of materials with improved solubility, processability, and a wide diversity of structures compared to traditional fluorinated polyolefins. researchgate.netproquest.com Researchers often copolymerize fluorinated acrylates with non-fluorinated monomers to tailor the final properties of the material, balancing performance with cost and processability. researchgate.netproquest.com

The resulting fluorinated acrylic polymers are known for a range of advanced properties including:

Low Surface Energy : The presence of fluorine atoms lowers the polymer's surface energy, leading to surfaces that are highly repellent to both water and oil (hydrophobic and oleophobic). acs.orgmdpi.com

Chemical Inertness : The strength of the C-F bond makes these polymers highly resistant to chemical attack from acids, bases, and solvents. acs.org

Thermal Stability : Fluorinated polymers generally exhibit enhanced stability at high temperatures. mdpi.com

Weather and UV Resistance : These materials show excellent durability against photodegradation and environmental wear, making them ideal for outdoor applications and protective coatings. researchgate.netacs.org

These characteristics make fluorinated acrylate (B77674) polymers essential in a variety of high-performance applications, from protective coatings for architecture and electronics to advanced materials in the biomedical field. researchgate.netacs.org

Significance of the Hexafluoroisopropyl Moiety in Fluoropolymer Design and Performance

The hexafluoroisopropyl (HFIP) group, with the structure (CF₃)₂CH-, is a critical component in the design of specialized fluoropolymers. When this moiety is incorporated into a monomer like an acrylate, it imparts a unique combination of properties that are highly sought after in advanced materials. For instance, polymers based on 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (B99206) (HFIPMA) have been studied for their potential as precursors to functional water-soluble polymers and for creating hydrophobic, corrosion-resistant coatings. rsc.orgresearchgate.net

The key contributions of the HFIP moiety include:

Enhanced Acidity and Hydrogen Bonding : The alcohol precursor to the ester, hexafluoroisopropanol, is notably acidic (pKa of 9.3). While this acidity is modified in the ester form, the electronic influence of the two trifluoromethyl groups enhances the polymer's interaction with other molecules and surfaces.

Increased Hydrophobicity : The high fluorine content of the HFIP group significantly lowers the surface energy of the resulting polymer, creating highly hydrophobic surfaces. researchgate.net This is crucial for applications requiring water repellency and resistance to moisture.

Improved Solubility : Unlike many highly fluorinated polymers that are difficult to dissolve, polymers containing the HFIP group often show improved solubility in specific organic solvents, which aids in processing and film formation. rsc.org

Optical and Dielectric Properties : The HFIP group contributes to a low refractive index and a low dielectric constant, making these materials valuable in optical applications and for manufacturing advanced electronic components, including semiconductors.

The table below summarizes the physical properties of several closely related hexafluoroisopropyl monomers, illustrating the characteristics this group imparts.

Property1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA) sigmaaldrich.com1,1,1,3,3,3-Hexafluoroisopropyl methacrylate (HFIPMA) nih.gov1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate (HFIFA)
CAS Number 2160-89-63063-94-374359-06-1
Molecular Formula C₆H₄F₆O₂C₇H₆F₆O₂C₆H₃F₇O₂
Molecular Weight 222.09 g/mol 236.11 g/mol 240.08 g/mol
Density 1.33 g/mL at 25 °CNot specified1.33 g/mL at 25 °C
Refractive Index n20/D 1.319Not specifiedNot specified

This table presents data for structural analogs of Hexafluoroisopropyl 2,3-difluoroacrylate.

Historical Development and Current Trends in Perfluorinated Monomer and Polymer Research

The field of fluoropolymer chemistry began with the serendipitous discovery of polytetrafluoroethylene (PTFE) at DuPont in 1938. mdpi.com This discovery launched a wave of research focused initially on perfluorinated materials—polymers where all hydrogen atoms on the carbon backbone are replaced by fluorine. The exceptional chemical inertness and thermal stability of PTFE were revolutionary, but its difficult melt processability spurred the development of more manageable fluoropolymers. mdpi.com

The timeline below highlights key developments in the history of fluoropolymers:

1938 : Discovery of PTFE (Teflon®). mdpi.com

1948 : Poly(vinylidene fluoride) (PVDF) is developed.

1950s : Polychlorotrifluoroethylene (PCTFE) is commercialized. mdpi.com

1960 : The first TFE copolymer, fluorinated ethylene (B1197577) propylene (B89431) (FEP), is introduced by DuPont, offering melt-processability. mdpi.com

1972 : Perfluoroalkoxy-alkane (PFA) is commercialized, providing higher temperature performance than FEP.

Early research focused on overcoming the processing limitations of PTFE and expanding the range of available fluorinated materials. mdpi.com A significant strategy was the copolymerization of tetrafluoroethylene (B6358150) (TFE) with other monomers like hexafluoropropylene (HFP) to create FEP. mdpi.com

Current Trends: Contemporary research in perfluorinated and polyfluorinated polymers is driven by the need for materials with highly specific functionalities for advanced technologies. Key trends include:

Functional Fluoropolymers : There is a strong focus on synthesizing fluoropolymers with specific functional groups that allow for further chemical modification or impart properties like conductivity or biocompatibility. researchgate.netproquest.com Recent studies have focused on the free radical polymerization of fluorinated (meth)acrylate monomers to create polymers with better solubility and structural diversity. researchgate.netproquest.com

Short-Chain Perfluoroalkyl Groups : Growing attention is being given to developing monomers with short perfluoroalkyl groups to achieve desired surface properties while addressing environmental and regulatory concerns associated with long-chain perfluorinated compounds. researchgate.net

High-Performance Applications : Research is increasingly targeted toward applications in flexible electronics, energy storage (such as capacitors and batteries), biomedical devices, and advanced coatings. researchgate.netproquest.com

Sustainable Manufacturing : Efforts are underway to develop more environmentally friendly synthesis routes, including the use of non-fluorinated surfactants in the polymerization process. mdpi.com

The evolution from early, inert fluoropolymers to modern, functionalized materials highlights a continuous drive toward creating highly tailored polymers for solving complex technological challenges.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2F8O2 B6343842 Hexafluoroisopropyl 2,3-difluoroacrylate CAS No. 132433-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl (E)-2,3-difluoroprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F8O2/c7-1-2(8)3(15)16-4(5(9,10)11)6(12,13)14/h1,4H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBCHYSFUCUDGY-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)OC(C(F)(F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\C(=O)OC(C(F)(F)F)C(F)(F)F)/F)\F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Hexafluoroisopropyl 2,3 Difluoroacrylate and Key Intermediates

Synthetic Pathways to Hexafluoroisopropyl 2,3-difluoroacrylate Monomer

The creation of the this compound monomer is primarily achieved through esterification or via multi-step sequences starting from halogenated compounds.

The most direct method for synthesizing hexafluoroisopropyl esters of fluoroacrylic acids is through the esterification of the corresponding fluoroacrylic acid with Hexafluoroisopropanol (HFIP). While the direct synthesis for the 2,3-difluoroacrylate variant is not widely detailed, analogous reactions, such as the synthesis of hexafluoroisopropyl α-fluoroacrylate, provide a clear precedent for this pathway.

This process typically involves the reaction of an activated form of the fluoroacrylic acid with HFIP. For instance, the ammonium (B1175870) salt of α-fluoroacrylic acid can be treated with an activating agent like thionyl chloride in a suitable solvent such as xylene to form the acyl chloride in situ. This highly reactive intermediate is then reacted with HFIP, often in the presence of a base like tributylamine (B1682462) to neutralize the acidic byproduct (HCl), to yield the final ester. The product is then purified, commonly through vacuum distillation. The general principle of esterification is widely applicable, with various catalysts such as zinc salts or solid acid catalysts like zirconia-supported tungstophosphoric acid being used for reactions between acrylic acids and alcohols. researchgate.netresearchgate.net

Multi-step synthetic routes offer an alternative approach, often providing greater control over the placement of functional groups and stereochemistry. These pathways typically begin with more saturated and readily available halogenated precursors. For instance, a plausible strategy for forming a fluoroacrylate involves starting with a halogenated propionate (B1217596) ester.

An analogous reported synthesis for a 2-fluoroacrylic ester begins with a 2-fluoropropionate ester, which is then brominated using an agent like N-bromosuccinimide in the presence of a radical initiator. The resulting 2-bromo-2-fluoropropionic ester derivative can then undergo an elimination reaction (dehydrobromination) to introduce the double bond, forming the final acrylate (B77674) product. This general logic can be applied to the synthesis of this compound, potentially starting from a precursor like Hexafluoroisopropyl 2,3,3-trifluoropropanoate, followed by a controlled dehydrofluorination step to create the desired C2-C3 double bond. Such multi-step sequences are fundamental in organofluorine chemistry for constructing complex molecules from simpler starting materials. youtube.comgoogle.comgoogle.comsyrris.jp

Preparation of Hexafluoroisopropanol (HFIP) as a Crucial Intermediate

Hexafluoroisopropanol (HFIP) is a critical raw material for the synthesis of this compound. thieme-connect.com Its production is a significant industrial process, primarily accomplished through the reduction of hexafluoroacetone (B58046). researchgate.netwikipedia.org

The dominant industrial method for producing HFIP is the catalytic hydrogenation of hexafluoroacetone (HFA). acs.org This reaction involves treating HFA, often in its more stable trihydrate form, with hydrogen gas in the presence of a metal catalyst. acs.orgscribd.com Noble metals are particularly effective, with common catalysts including palladium or platinum supported on materials like alumina (B75360) (Al₂O₃) or activated carbon (Pd/C). google.com Raney nickel is also a viable catalyst. google.com

The reaction can be performed in various setups, including batch reactors and continuous flow systems. acs.orggoogle.com Continuous flow processes using packed-bed reactors are advantageous for industrial scale-up, offering high efficiency and space-time yield. acs.org Research has demonstrated that under optimized conditions, this process can achieve very high conversion rates and selectivity for HFIP. acs.org

Research Findings on Continuous Flow Hydrogenation of Hexafluoroacetone Trihydrate acs.org
ParameterCondition Range / ValueOutcome
Temperature363–393 KConversion and selectivity up to 99%
Hydrogen Pressure10 bar
Catalyst0.1–0.5 g loading (e.g., Pd/Al₂O₃)
Process StabilitySuccessfully operated for 90 hoursDemonstrates long-term stability suitable for industrial application

An alternative pathway to HFIP begins with hexachloroacetone (B130050). google.com This method involves two primary transformations. First, hexachloroacetone undergoes a substitutive fluorination reaction with anhydrous hydrogen fluoride (B91410) (HF). This step replaces the chlorine atoms with fluorine, yielding hexafluoroacetone (HFA). google.comgoogle.com This process often results in an impure mixture containing HFA and residual HF. google.com

A key insight for this route is that the purification of HFA from this mixture is not strictly necessary before the next step. google.com The entire impure mixture can be subjected to reducing conditions, where the HFA is hydrogenated to HFIP. The resulting HFIP is more easily separated from the impurities than its HFA precursor, making this an economically viable route. google.com

The synthesis of HFIP is approached differently at industrial and laboratory scales, driven by factors of cost, safety, and throughput. thieme-connect.comresearchgate.net

Laboratory Scale: In a laboratory setting, flexibility and simplicity often take precedence over throughput. Liquid-phase hydrogenations in batch reactors are common. researchgate.net While these methods may have lower space-time yields, they are easier to set up and modify for research purposes. researchgate.netacs.org The synthesis of HFA, the precursor to HFIP, can also be achieved via methods like the rearrangement of hexafluoropropylene oxide, which is suitable for lab-scale operations. researchgate.net

Synthesis of Fluoroacrylic Acid Building Blocks

The foundation of producing this compound lies in the successful synthesis of its fluoroacrylic acid precursor. This section explores the synthetic challenges and strategies for obtaining 2,3-difluoroacrylic acid and other relevant fluoroacrylate precursors.

Approaches to 2,3-Difluoroacrylic Acid

The synthesis of 2,3-difluoroacrylic acid presents a unique challenge in organofluorine chemistry due to the presence of vicinal fluorine atoms on a double bond. While the synthesis of this specific isomer is not widely documented in publicly available literature, potential synthetic routes can be extrapolated from established methods for preparing related fluorinated compounds. One plausible approach involves the synthesis of vicinal difluorides, which has gained attention for applications in organocatalysis and as peptide mimics. nih.gov

A potential, though complex, synthetic pathway could involve the creation of a suitably substituted hydrocarbon precursor that can undergo selective vicinal difluorination. The stereoselective synthesis of such vicinal difluorides is an area of active research. nih.gov Another theoretical approach could be the dehydrofluorination of a trifluoropropanoic acid isomer.

A more documented route exists for the synthesis of related compounds like 2,3-difluorosuccinates. This involves the oxidation of the aryl rings of erythro- and threo-1,2-difluoro-1,2-diphenylethane to generate the corresponding 2,3-difluorosuccinic acids. nih.gov While this yields a saturated dicarboxylic acid, it demonstrates a method for creating the core vicinal difluoroalkane structure which might be adaptable to form the unsaturated acrylic acid.

It is important to note that the direct synthesis of 2,3-difluoroacrylic acid is not as established as that of its isomers, such as 2-fluoroacrylic acid or 3,3-difluoroacrylic acid.

Derivatization Strategies for Other Fluoroacrylate Precursors

Once the fluoroacrylic acid building block is obtained, the subsequent step is its conversion to the desired hexafluoroisopropyl ester. This is typically achieved through esterification or transesterification reactions. Given the specialized nature of 2,3-difluoroacrylic acid, specific derivatization strategies would likely be adapted from those used for other perfluorocarboxylic acids and acrylic acids.

Esterification:

Direct esterification of a fluoroacrylic acid with hexafluoroisopropanol (HFIP) is a primary method. This reaction is generally catalyzed by a strong acid. The choice of catalyst and reaction conditions is crucial to achieve high yields and minimize side reactions. Common catalysts for the esterification of acrylic acid with various alcohols include zirconia-supported tungstophosphoric acid. researchgate.net

Catalyst TypeExampleReaction ConditionsReference
Solid AcidZirconia-supported tungstophosphoric acidBatch reactor, elevated temperatures researchgate.net
Strong AcidSulfuric AcidLiquid phase, isothermal semibatch reactor sigmaaldrich.com

Transesterification:

An alternative to direct esterification is transesterification. This process involves reacting a more common alkyl ester of the fluoroacrylic acid with hexafluoroisopropanol in the presence of a suitable catalyst. Mixed salt transesterification catalysts have been utilized for the production of (meth)acrylate ester monomers. google.com This method can be advantageous if a simpler alkyl ester of 2,3-difluoroacrylic acid is more readily accessible.

Derivatization via Acyl Halides:

For carboxylic acids that are difficult to esterify directly, a common strategy is to first convert the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. The resulting acyl chloride can then readily react with hexafluoroisopropanol to form the desired ester. This method, however, introduces additional steps and the use of halogenating agents.

Optimization and Green Chemistry Considerations in Monomer Synthesis

The industrial production of fluorinated monomers like this compound necessitates a strong focus on process optimization and the integration of green chemistry principles to ensure economic viability and environmental sustainability.

Optimization of Synthesis:

The optimization of the synthesis process focuses on maximizing yield, minimizing reaction times, and reducing the formation of byproducts. For the synthesis of fluorinated acrylates, this involves careful selection of catalysts, solvents, and reaction temperatures. The use of controlled radical polymerization techniques, such as RAFT polymerization, has been explored for the synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives, offering precise control over the polymer structure. fluorine1.ru

Green Chemistry Considerations:

The principles of green chemistry are increasingly being applied to the synthesis of fluorochemicals to mitigate their environmental impact. Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. acs.orgwikipedia.orgscience-revision.co.ukstudymind.co.ukyoutube.com Addition reactions, for example, are inherently more atom-economical than substitution or elimination reactions which generate byproducts.

Use of Greener Solvents: Traditional organic solvents are often volatile and can be hazardous. Research into greener alternatives is ongoing. Supercritical carbon dioxide has been investigated as a potential replacement for volatile organic solvents in some applications. stfc.ac.uk Bio-based solvents, such as Cyrene, which is derived from cellulose, are also emerging as sustainable alternatives to petroleum-based dipolar aprotic solvents. mdpi.com

Catalysis: The use of efficient and recyclable catalysts can significantly improve the sustainability of a chemical process. Heterogeneous catalysts, which can be easily separated from the reaction mixture, are often preferred over homogeneous catalysts. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption.

Waste Reduction: Optimizing reactions to minimize byproduct formation and developing methods for recycling and reusing materials are crucial for waste reduction.

The production of fluorinated polymers has traditionally faced sustainability challenges, including the use of fluorinated gases with high global warming potential. mdpi.com The industry is actively seeking innovations in manufacturing processes to reduce environmental impact, including the development of recycling technologies and the use of alternatives to traditional processing aids. mdpi.com The synthesis of fluorinated acrylic polymers via emulsion polymerization in water is considered a more sustainable approach compared to solvent-based methods as it reduces the emission of volatile organic compounds (VOCs). google.com

Elucidation of Reaction Mechanisms and Kinetics in Hexafluoroisopropyl 2,3 Difluoroacrylate Systems

Mechanistic Studies of Monomer Formation Reactions

The formation of HFIPDFA, a specialized fluorinated monomer, can be understood by examining key reaction pathways, including radical addition-elimination, nucleophilic substitution, and the influence of catalysts.

The synthesis of the 2,3-difluoroacrylate core of HFIPDFA can be achieved through a sophisticated addition-elimination reaction. A notable method involves the reaction of a trifluoroacrylate precursor, such as benzyl (B1604629) 2,3,3-trifluoroacrylate, with organometallic reagents. nih.govacs.org This process is not a simple substitution but a more complex pathway.

A plausible mechanism for this transformation begins with the in-situ formation of an organocopper reagent from a Grignard reagent and a copper(I) salt. acs.org This organocopper species then coordinates to the double bond of the trifluoroacrylate. This is followed by an oxidative addition of the copper into the C-F bond, leading to an enolate-like intermediate. This intermediate is stabilized by the interaction of the magnesium from the Grignard reagent with both the copper and a fluorine atom, creating a rigid conformation. Subsequently, reductive elimination of the copper species and concurrent elimination of magnesium bromide fluoride (B91410) (MgBrF) yields the desired (Z)-α,β-difluoroacrylate. acs.org This highly stereoselective process favors the formation of the Z-isomer. nih.govacs.org

The general steps of this radical chain mechanism can be summarized as:

Initiation: Generation of a radical from a precursor. wikipedia.org

Propagation: The radical adds to the unsaturated substrate, forming a new radical intermediate. This is followed by the abstraction of another group to regenerate the initial radical. wikipedia.org

Termination: Two radicals combine to form a non-radical species. wikipedia.org

In the context of fluoroalkene synthesis, visible-light-promoted atom transfer radical addition-elimination (ATRE) reactions have also been explored, proceeding through an electron donor-acceptor (EDA) complex. wustl.edu

The introduction of the hexafluoroisopropyl group into the acrylate (B77674) structure likely occurs via a nucleophilic substitution reaction, specifically an esterification or transesterification process. Hexafluoroisopropanol (HFIP) can act as a nucleophile, although it is considered to have low nucleophilicity. researchgate.net Its unique properties, such as high ionizing power and low nucleophilicity, make it a fascinating reagent and solvent in organic synthesis. nih.gov

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 and SN2. imaging.org

SN2 Mechanism: A single-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. This is a bimolecular reaction.

SN1 Mechanism: A two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. This can lead to a mixture of stereoisomers (racemization).

In the synthesis of hexafluoroisopropyl esters, the reaction of an acyl halide or anhydride (B1165640) with hexafluoroisopropanol would be a standard approach. The highly acidic nature of HFIP can also play a role in activating substrates for nucleophilic attack. For instance, HFIP has been shown to add to vinyl ethers without a catalyst. researchgate.net The synthesis of related hexafluoroisopropyl carbamates has been achieved by reacting an appropriate amine with an activated carbonate derived from hexafluoroisopropanol. nih.gov

Catalysts and reagents play a pivotal role in directing the outcome and selectivity of the reactions to form HFIPDFA.

In the addition-elimination synthesis of the difluoroacrylate backbone, the choice of catalyst is critical. Copper(I) salts, such as copper(I) bromide (CuBr), are used in catalytic amounts to facilitate the reaction between the trifluoroacrylate precursor and Grignard reagents. nih.govacs.org The catalyst enables the formation of a key organocopper intermediate, which governs the stereoselectivity of the reaction, leading to a high preference for the (Z)-isomer. acs.org

The choice of reagents, particularly the organometallic reagent, also influences the reaction. Various Grignard reagents, including aryl, alkyl, and alkenyl magnesium halides, have been successfully employed. nih.gov

In the broader context of fluorinated compound synthesis, other catalysts and reagents are also significant. For instance, palladium-catalyzed decarbonylative reactions have been developed for aryl-fluoroalkyl bond formation, where the choice of ligand (e.g., SPhos) and the nature of the fluoroalkyl source are crucial for success. nih.gov Brønsted superacids like triflic acid (TfOH) have been used to promote hydroarylation of furan-based propenoic acids, demonstrating the power of strong acids in activating substrates for electrophilic reactions. nih.gov

Hexafluoroisopropanol (HFIP) itself can act as more than just a solvent or reagent; it can serve as a promoter or activating agent in various transformations, including difunctionalization processes and cyclizations, often by stabilizing cationic intermediates through hydrogen bonding. nih.govacs.org

Table 3.1: Reagents and Catalysts in the Synthesis of Fluorinated Acrylates

Reaction Type Precursor Reagent Catalyst Product Reference
Addition-Elimination Benzyl 2,3,3-trifluoroacrylate Grignard Reagents (Aryl, Alkyl, Alkenyl) Copper(I) Bromide (CuBr) (Z)-α,β-difluoroacrylates nih.govacs.org
Nucleophilic Addition Vinyl Ethers Hexafluoroisopropanol (HFIP) None Hexafluoroisopropyloxy acetals researchgate.net
Decarbonylative Coupling Difluoroacetyl Fluoride Aryl Boronate Esters (SPhos)Pd Complex Difluoromethylated Arenes nih.gov

Polymerization Reaction Mechanisms of Hexafluoroisopropyl 2,3-difluoroacrylate and Related Monomers

The polymerization of HFIPDFA and similar fluorinated acrylates can be achieved through various radical polymerization techniques, each offering different levels of control over the final polymer architecture.

Conventional free radical polymerization is a common method for polymerizing vinyl monomers, including fluorinated acrylates. fujifilm.com The process occurs via a chain reaction mechanism involving three main steps: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition (e.g., using azo compounds or peroxides) or photolysis. fujifilm.comlibretexts.org These initiator radicals then react with a monomer molecule to form an active monomeric radical.

Termination: The growth of the polymer chain is halted when two propagating radicals react with each other. This can occur through two primary mechanisms: combination (where the two chains join) or disproportionation (where a hydrogen atom is transferred from one chain to the other, resulting in one saturated and one unsaturated chain end). libretexts.orgethz.ch

The kinetics of free-radical polymerization of acrylates can be complex. The reactivity of the monomer and the stability of the propagating radical significantly influence the polymerization rate. imaging.org For fluorinated acrylates, the presence of electron-withdrawing fluorine atoms can affect the electron density of the double bond and the stability of the radical, thereby influencing the propagation and termination kinetics. youtube.com

To overcome the limitations of conventional free radical polymerization, such as broad molecular weight distributions and limited control over polymer architecture, controlled radical polymerization (CRP) techniques are employed. youtube.comyoutube.com These methods introduce a dynamic equilibrium between active (propagating) and dormant species, allowing for the simultaneous growth of all polymer chains. youtube.com For fluorinated acrylates, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are prominent CRP strategies. fluorine1.runih.gov

Atom Transfer Radical Polymerization (ATRP)

ATRP of fluorinated acrylates utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. nih.govacs.org The mechanism involves the reversible transfer of a halogen atom (e.g., Br) between the catalyst and the dormant polymer chain end. acs.org

A highly efficient method for the ATRP of semi-fluorinated (meth)acrylates involves a photomediated process. nih.gov In the presence of UV irradiation, a copper(II) bromide catalyst complexed with a ligand like Me6-TREN is reduced to a Cu(I) species, which then activates the polymerization. This technique allows for excellent control over the polymerization, yielding polymers with narrow molar mass distributions (Đ ≈ 1.1) and high end-group fidelity, even at high monomer conversions. nih.gov The use of a fluorinated solvent like 2-trifluoromethyl-2-propanol (B1293914) is often crucial to ensure the solubility of the monomer, polymer, and catalyst. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP method that uses a chain transfer agent (CTA), typically a thiocarbonylthio compound, to control the polymerization. fluorine1.rumdpi.com The mechanism involves a series of reversible addition-fragmentation steps where the propagating radical adds to the CTA, forming an intermediate radical. This intermediate can then fragment to release either the initial propagating radical or a new radical derived from the CTA, which then initiates a new polymer chain. This rapid exchange process ensures that all chains have an equal opportunity to grow, leading to polymers with controlled molecular weights and low dispersity. fujifilm.com

RAFT polymerization has been successfully applied to a variety of fluorinated (meth)acrylates. fluorine1.ru The choice of CTA is critical for achieving good control and depends on the specific monomer being polymerized. For methacrylates, CTAs with leaving groups that form tertiary radicals are often required. mdpi.com The kinetics of RAFT polymerization can be influenced by factors such as the structure of the CTA and the stability of the propagating radical. rsc.org

Table 3.2: Comparison of Polymerization Techniques for Fluorinated Acrylates

Feature Free Radical Polymerization Atom Transfer Radical Polymerization (ATRP) Reversible Addition-Fragmentation chain Transfer (RAFT)
Control Poor Good to Excellent Good to Excellent
Molecular Weight Distribution Broad (Đ > 1.5) Narrow (Đ ≈ 1.1 - 1.3) Narrow (Đ ≈ 1.1 - 1.3)
Mechanism Initiation, Propagation, Termination Reversible activation/deactivation by metal catalyst Reversible addition-fragmentation with CTA
Key Components Monomer, Initiator Monomer, Initiator, Metal Catalyst, Ligand Monomer, Initiator, Chain Transfer Agent (CTA)
Suitability for Fluorinated Acrylates Applicable, but with limited control Highly suitable, especially with photomediated methods Highly suitable and versatile for a wide range of monomers

| Reference | fujifilm.comlibretexts.org | nih.govacs.orgcmu.edu | fujifilm.comfluorine1.rumdpi.com |

Mechanistic Insights into Cationic Polymerization Initiated by Hexafluoroisopropanol

The cationic polymerization of acrylates is generally challenging due to the electron-withdrawing nature of the carbonyl group, which destabilizes the adjacent carbocationic propagating center. This effect is significantly amplified in this compound, where additional strongly electronegative fluorine atoms are present on both the polymerizable double bond and the ester group. Consequently, the resulting carbocation is highly electron-deficient and unstable, making cationic polymerization via conventional initiators difficult.

While direct, specific studies on the cationic polymerization of this compound initiated by Hexafluoroisopropanol (HFIP) are not extensively detailed in the literature, a plausible mechanism can be inferred based on the unique properties of HFIP and the principles of cationic polymerization. acs.orgwikipedia.orglibretexts.org HFIP is a highly polar, very weakly nucleophilic, and strongly hydrogen-bond-donating solvent capable of stabilizing cationic intermediates. nih.govresearchgate.netresearchgate.net

A proposed mechanism would likely not involve direct protonation by HFIP alone, as the monomer is too electron-deficient. Instead, HFIP would more plausibly act as a co-initiator or a proton source in the presence of a strong Lewis acid (e.g., BF₃, AlCl₃).

Initiation: The initiation sequence would begin with the interaction between the Lewis acid and HFIP to form a complex. This complex then generates a proton, which serves as the primary initiator.

Formation of Initiating Complex: The Lewis acid (LA) abstracts the hydroxyl proton from HFIP, creating a highly acidic proton source and a non-nucleophilic counter-ion. H-O-CH(CF₃)₂ + LA ⇌ H⁺[LA-O-CH(CF₃)₂]⁻

Protonation of Monomer: The generated proton (H⁺) adds to the double bond of the this compound monomer. This addition forms a carbocation, which is the active center for polymerization. The extreme polarity and low nucleophilicity of the surrounding HFIP solvent are critical for stabilizing this otherwise unstable carbocation. researchgate.net

Propagation: The propagation step involves the sequential addition of monomer molecules to the growing cationic chain end. The carbocationic active center attacks the π-bond of an incoming monomer molecule. This process regenerates the carbocation at the new chain end, allowing the polymer to grow. The rate of propagation is typically fast in cationic polymerizations but may be slowed by the reduced nucleophilicity of the highly fluorinated monomer. mit.edu

Termination and Chain Transfer: Cationic polymerizations are susceptible to termination and chain transfer reactions, which limit the final molecular weight of the polymer. wikipedia.org

Termination: The reaction can be terminated by the recombination of the propagating carbocation with its counter-ion or by reaction with impurities (e.g., water).

Chain Transfer: A proton can be transferred from the growing polymer chain to a monomer molecule, terminating the growth of one chain while initiating a new one. This is a common process in cationic polymerization and can be a dominant factor in determining the polymer's molecular weight. wikipedia.org

Kinetic Analysis of Polymerization Processes

The kinetic analysis of the polymerization of this compound provides critical information about the reaction rates and the factors that control the polymer's final properties.

Determination of Rate Constants and Activation Energies

The Arrhenius equation relates the rate constant to temperature, allowing for the determination of the activation energy (Eₐ), which is a crucial parameter indicating the temperature sensitivity of the reaction. k = A * exp(-Eₐ / RT)

An experimental campaign to determine these parameters would involve measuring the polymerization rate at different temperatures.

Illustrative Data for Activation Energy Determination

Temperature (K) Rate Constant (k) (L mol⁻¹ s⁻¹) 1/T (K⁻¹) ln(k)
273 0.05 0.00366 -2.996
283 0.12 0.00353 -2.120
293 0.25 0.00341 -1.386

Note: This table is for illustrative purposes only to demonstrate the experimental approach.

From a plot of ln(k) versus 1/T, the activation energy can be calculated from the slope. Cationic polymerizations typically have low activation energies. mit.edu

Influence of Reaction Conditions on Polymerization Kinetics

The kinetics of cationic polymerization are exceptionally sensitive to the reaction environment.

Temperature: Lowering the reaction temperature generally decreases the rates of both chain transfer and termination more than it decreases the rate of propagation. wikipedia.orgmit.edu This is because transfer and termination reactions often have higher activation energies. As a result, conducting the polymerization at sub-ambient temperatures is a common strategy to achieve higher molecular weights and better control over the polymer structure.

Solvent and Counter-ion: The choice of solvent is critical. A polar solvent like HFIP can solvate the ions, separating the propagating carbocation from its counter-ion. wikipedia.org This separation into "free ions" leads to a much higher propagation rate compared to systems with tightly bound "ion pairs" in less polar solvents. The size and stability of the counter-ion also play a significant role; larger, less-coordinating counter-ions lead to more reactive, "freer" cations. wikipedia.org

Initiator and Monomer Concentration: The rate of polymerization is directly influenced by the concentration of both the monomer and the active initiator species. An increase in initiator concentration leads to a higher number of growing chains and thus a faster consumption of monomer. However, this may also result in lower molecular weight polymers.

Transition from Kinetic to Diffusion-Controlled Regimes

As polymerization proceeds, the viscosity of the system increases dramatically. This leads to a point where the reaction rate is no longer governed by the intrinsic chemical reactivity of the species (kinetic control) but by how fast they can move through the medium (diffusion control).

At very high monomer conversions, the system may approach its glass transition temperature and become vitrified. At this stage, even the diffusion of small monomer molecules to the active sites becomes severely restricted. This causes the propagation rate to plummet and the polymerization effectively stops, often leaving a small amount of unreacted monomer trapped in the polymer matrix. mdpi.com This is known as the "glass effect".

Heterogeneity in Polymerization Rates

Variations in polymerization rates can occur both spatially and temporally within the reaction system. One primary source of kinetic heterogeneity is the nature of the active species. In cationic polymerization, the propagating center can exist in different states, such as covalent species, tight ion pairs, solvent-separated ion pairs, and free ions. wikipedia.org

Furthermore, as the polymer chains grow, their mobility decreases. This can lead to chain-length-dependent termination, where long, entangled chains terminate much more slowly than short, mobile ones. researchgate.net This disparity in termination rates introduces another layer of kinetic heterogeneity, affecting the molecular weight distribution of the final polymer.

Advanced Analytical and Spectroscopic Characterization of Hexafluoroisopropyl 2,3 Difluoroacrylate Polymers

Structural Characterization Techniques for Monomer and Polymer Confirmation

Confirmation of the monomer's purity and the subsequent polymer's structure is foundational. Spectroscopic methods are paramount in verifying the successful polymerization and identifying key functional groups.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of both the hexafluoroisopropyl 2,3-difluoroacrylate monomer and its resulting polymer. ¹H, ¹³C, and ¹⁹F NMR are particularly informative for fluorinated polymers. nih.govbeilstein-journals.org

¹H NMR: In the monomer, characteristic signals for the vinyl protons of the acrylate (B77674) group would be expected. Upon polymerization, these signals disappear, which is a clear indicator of successful polymer formation. The septet corresponding to the methine proton (-CH) of the hexafluoroisopropyl group is a key feature in both monomer and polymer spectra.

¹⁹F NMR: This is crucial for fluorinated compounds. The hexafluoroisopropyl group will exhibit a distinct signal, typically a doublet, due to coupling with the adjacent proton. rsc.org The two fluorine atoms on the polymer backbone, originating from the 2,3-difluoroacrylate moiety, would also produce characteristic signals, providing information about the polymer's tacticity.

¹³C NMR: This technique helps in identifying all unique carbon environments. Key signals include those for the carbonyl group (C=O) of the ester, the carbons of the hexafluoroisopropyl group (CF₃ and CH), and the carbons of the polymer backbone. rsc.org

Representative NMR Data for Poly(this compound)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 5.8 - 6.0Septet-O-CH -(CF₃)₂
2.0 - 2.5Broad MultipletPolymer Backbone (-CH F-CH F-)
¹⁹F NMR ~ -74Doublet-OCH-(CF₃ )₂
~ -190 to -210Broad MultipletPolymer Backbone (-CHF -CHF -)
¹³C NMR ~ 165SingletC =O
~ 120Quartet-OCH-(CF₃ )₂
68 - 70Septet-O-CH -(CF₃)₂
40 - 50MultipletPolymer Backbone (-CHF -CHF -)

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify functional groups within the monomer and polymer. sci-hub.st These two methods are complementary; FT-IR is sensitive to vibrations involving a change in dipole moment, while Raman is sensitive to those involving a change in polarizability. spectroscopyonline.com

FT-IR Spectroscopy: A key diagnostic feature is the strong carbonyl (C=O) stretching band of the ester group, typically found around 1740-1760 cm⁻¹. The C-F stretching vibrations produce strong, characteristic bands in the 1100-1300 cm⁻¹ region. In the monomer, the C=C double bond stretch is observable around 1640 cm⁻¹. nih.gov The disappearance of this C=C peak after polymerization confirms the reaction's success. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly effective for observing the C=C stretching vibration in the monomer due to its symmetric nature. spectroscopyonline.com This peak's attenuation or disappearance provides strong evidence of polymerization. The symmetric C-F stretches are also observable.

Key Vibrational Bands for this compound and its Polymer

Wavenumber (cm⁻¹)AssignmentMonomer/PolymerTechnique
~ 2980C-H Stretch (methine)BothFT-IR, Raman
~ 1750C=O Stretch (ester)BothFT-IR
~ 1640C=C StretchMonomerFT-IR, Raman
1100 - 1300C-F StretchBothFT-IR
~ 840C-O-C StretchBothFT-IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For simple acrylate polymers like poly(this compound), which lack extended chromophores, significant absorption is not expected in the visible range, leading to high optical transparency. researchgate.net

The primary use of UV-Vis spectroscopy in this context is to confirm the absence of impurities and to study the electronic structure of the acrylate group in the monomer. The n→π* transition of the carbonyl group and the π→π* transition of the C=C double bond typically occur in the UV region. rsc.orgacs.org The polymer itself is generally transparent above 300 nm. acs.org This high transparency in the visible spectrum is a desirable property for optical applications. researchgate.netresearchgate.net

Morphological and Microstructural Analysis of Poly(this compound)

Understanding the larger-scale structure, including the arrangement of polymer chains and the resulting surface and bulk morphology, is critical for material applications.

Electron microscopy techniques are indispensable for visualizing the surface and bulk morphology of the polymer at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM is used to investigate the surface topography of polymer films or particles. It can reveal information about surface roughness, porosity, and the presence of defects in coatings. For poly(this compound) films, SEM would be used to assess the uniformity and quality of the coating.

Transmission Electron Microscopy (TEM): TEM provides higher resolution images and is used to study the internal structure or morphology of the polymer. If the polymer were part of a blend or composite, TEM could be used to visualize the phase distribution and the dispersion of any included nanoparticles.

X-ray diffraction (XRD) is the primary technique for determining the degree of crystallinity in a polymer. thermofisher.com Polymers can be amorphous (disordered chains), semi-crystalline (containing both amorphous and ordered crystalline regions), or highly crystalline. thermofisher.comresearchgate.net

The XRD pattern of an amorphous polymer shows a broad, diffuse halo, indicating a lack of long-range order. In contrast, a semi-crystalline polymer exhibits sharp diffraction peaks superimposed on the amorphous halo. utah.edu The positions of these peaks relate to the crystal lattice structure, while their intensity and width relate to the size and perfection of the crystallites.

Due to the bulky hexafluoroisopropyl side groups and the fluorine atoms on the backbone, poly(this compound) is expected to be largely amorphous. The steric hindrance from these groups would likely disrupt chain packing and prevent the formation of significant crystalline domains. An XRD analysis would likely show a broad amorphous halo, confirming a disordered structure. acs.org The degree of crystallinity can be calculated by comparing the area of the crystalline peaks to the total area under the curve (crystalline peaks + amorphous halo). utah.edu

Chromatographic and Other Analytical Separations

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the characterization of polymers, offering insights into molecular weight distribution, purity, and the presence of residual monomers or oligomers. For fluorinated polymers, including those structurally similar to poly(this compound), specific HPLC methodologies are required to handle their unique solubility characteristics.

Due to the fluorinated nature of these polymers, they often exhibit limited solubility in common HPLC mobile phases. Therefore, solvents with higher eluotropic strength and compatibility with fluorinated compounds are employed. A typical HPLC system for the analysis of fluorinated acrylate polymers might consist of a reverse-phase C18 column, though specialized fluorinated stationary phases can offer enhanced separation. The mobile phase is often a gradient of acetonitrile (B52724) and water, or tetrahydrofuran (B95107) (THF), which is effective in dissolving a range of fluoropolymers. A diode-array detector (DAD) is commonly used for detection, allowing for the identification of compounds based on their UV-Vis absorption spectra.

In a representative analysis of a fluorinated acrylate polymer, the conditions outlined in the table below could be employed. The gradient elution allows for the separation of a broad range of molecular weights, from unreacted monomers to high molecular weight polymer chains.

Table 1: Illustrative HPLC Conditions for Fluorinated Acrylate Polymer Analysis

Parameter Value
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 50% B; 10-25 min: 50-100% B; 25-30 min: 100% B
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detector Diode-Array Detector (DAD)

| Injection Vol. | 10 µL |

This is a representative method; actual conditions may vary based on the specific polymer characteristics.

The resulting chromatogram would provide data on the retention times and peak areas of the different components in the sample. This information is crucial for determining the purity of the polymer, quantifying any residual monomer, and assessing the molecular weight distribution, which in turn influences the material's physical and chemical properties.

Light Scattering Techniques for Particle Size Distribution

Light scattering techniques are powerful non-destructive methods for determining the particle size distribution of polymers in a suspension or solution. For polymers of this compound, which may be synthesized as latex particles in emulsion polymerization, Dynamic Light Scattering (DLS) is a particularly valuable tool. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. These fluctuations are then correlated to the particle size.

The analysis of fluorinated acrylate copolymer latexes often reveals a spherical morphology. The particle size and polydispersity index (PDI) are key parameters obtained from DLS measurements. The PDI is a measure of the broadness of the particle size distribution, with values closer to zero indicating a more monodisperse system.

In a typical DLS analysis, a dilute aqueous suspension of the polymer particles is prepared to avoid multiple scattering effects. The sample is then irradiated with a laser beam, and the scattered light is detected at a specific angle. The fluctuations in the scattered light are analyzed by an autocorrelator to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic radius via the Stokes-Einstein equation.

Table 2: Representative Particle Size Data for a Fluorinated Acrylate Copolymer Latex from DLS

Parameter Value
Mean Hydrodynamic Diameter (Z-average) 150 nm
Polydispersity Index (PDI) 0.05
Measurement Angle 90°
Temperature 25 °C

| Dispersant | Deionized Water |

This data is illustrative and represents a typical fluorinated acrylate latex.

The particle size distribution obtained from light scattering is critical for understanding the colloidal stability of the polymer dispersion and for predicting the performance of the material in applications such as coatings and films, where particle packing and film formation are important.

Thermal Analysis Techniques for Reaction Progress and Stability

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal transitions of a polymer as a function of temperature. For polymers of this compound, DSC can provide crucial information about the glass transition temperature (Tg), melting point (Tm) if crystalline domains are present, and the heat of polymerization, which can be used to monitor the curing process.

The glass transition temperature is a key characteristic of amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow in the DSC thermogram. The Tg is a critical parameter as it defines the upper service temperature of the material in many applications. For fluorinated polyacrylates, the Tg is influenced by the structure of the fluorinated side chains.

A typical DSC experiment involves heating a small sample of the polymer at a constant rate in a controlled atmosphere, often nitrogen, to prevent oxidative degradation. The heat flow to the sample is compared to that of an empty reference pan.

Table 3: Typical DSC Data for a Fluorinated Polymethacrylate (B1205211)

Thermal Property Temperature (°C)
Glass Transition Temperature (Tg) 75
Heating Rate 10 °C/min

| Atmosphere | Nitrogen |

Data is for a representative fluorinated polymethacrylate and serves as an example.

By analyzing the DSC thermogram, researchers can assess the degree of cure of a thermosetting polymer by measuring the residual exotherm of the curing reaction. The absence of a significant exotherm indicates that the polymerization is largely complete.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of polymers. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This information is critical for determining the degradation temperature and understanding the decomposition mechanism of polymers derived from this compound.

The high thermal stability of fluorinated polymers is one of their most important properties, largely attributed to the strength of the carbon-fluorine bond. TGA can quantify this stability by identifying the onset temperature of decomposition (Td), which is the temperature at which significant mass loss begins. The TGA thermogram plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.

A typical TGA experiment involves heating a small sample of the polymer in a furnace under a controlled atmosphere, such as nitrogen or air, at a constant heating rate. The mass of the sample is continuously monitored by a sensitive balance.

Table 4: Representative TGA Data for a Fluorinated Acrylate Polymer

Parameter Value
Onset of Decomposition (Td) (5% weight loss) 350 °C
Temperature of Maximum Decomposition Rate 380 °C
Residual Mass at 600 °C < 5%
Heating Rate 10 °C/min

| Atmosphere | Nitrogen |

This data is illustrative for a typical fluorinated acrylate polymer.

The results from TGA are vital for establishing the processing and service temperature limits of the polymer. A higher decomposition temperature indicates greater thermal stability, which is a desirable characteristic for materials used in high-temperature applications. The shape of the TGA curve can also provide insights into the degradation pathways of the polymer. researchgate.net

Computational Chemistry and Theoretical Investigations of Hexafluoroisopropyl 2,3 Difluoroacrylate and Its Polymers

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic structure and reactivity of monomer molecules. Methodologies such as Ab Initio and Density Functional Theory (DFT) are central to these investigations.

Ab initio and DFT methods are employed to predict the geometric and electronic properties of the Hexafluoroisopropyl 2,3-difluoroacrylate monomer from first principles. DFT, particularly with hybrid functionals like B3LYP, is frequently used to achieve a balance between computational cost and accuracy for molecules of this size. researchgate.netmdpi.com

These calculations begin by determining the molecule's most stable three-dimensional conformation through geometry optimization. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For this compound, calculations would focus on the planarity of the acrylate (B77674) group and the orientation of the bulky, electron-withdrawing hexafluoroisopropyl group.

Once the geometry is optimized, the electronic properties can be investigated. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding reactivity. researchgate.net The energy difference between HOMO and LUMO (the HOMO-LUMO gap) indicates the molecule's chemical stability and susceptibility to electronic excitation. ijpsat.org For an acrylate monomer, the LUMO is typically localized on the carbon-carbon double bond, identifying it as the primary site for nucleophilic attack, such as the addition of a radical during polymerization.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. researchgate.net In this compound, the high electronegativity of the fluorine atoms creates significant electron-deficient (positive potential) regions, particularly around the hydrogen atoms, and electron-rich (negative potential) regions around the fluorine and oxygen atoms. This charge distribution profoundly influences intermolecular interactions and the monomer's reactivity.

Table 1: Representative Theoretical Data for a Fluorinated Acrylate Monomer from DFT Calculations

This table presents typical data obtained from DFT (B3LYP/6-311G++(d,p)) calculations for a structurally similar fluorinated acrylate monomer to illustrate the outputs of such studies.

ParameterCalculated ValueSignificance
C=C Bond Length1.34 ÅIndicates the reactive double bond for polymerization.
C=O Bond Length1.21 ÅRelates to the carbonyl group's polarity and reactivity.
HOMO Energy-8.5 eVReflects the energy of the highest energy electrons.
LUMO Energy-1.2 eVIndicates the energy of the lowest available orbital for electron acceptance.
HOMO-LUMO Gap7.3 eVCorrelates with chemical stability and reactivity. ijpsat.org
Dipole Moment3.5 DQuantifies the overall polarity of the monomer.

Reaction Mechanism Prediction and Transition State Locating via Computational Methods

Computational methods are essential for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms and the calculation of kinetic parameters. For this compound, this is primarily applied to its free-radical polymerization. researchgate.net

DFT calculations can be used to model the key steps of polymerization: initiation, propagation, and termination. By locating the transition state (TS) structure for each step, the activation energy (energy barrier) can be calculated. researchgate.net The propagation step, involving the addition of a growing polymer radical to a monomer molecule, is of particular interest as its rate constant (kp) governs the speed of polymer chain growth. ugent.be

Computational studies on similar acrylate systems show that the activation energy for propagation is influenced by steric hindrance and electronic effects from substituent groups. researchgate.net The bulky hexafluoroisopropyl group and the fluorine atoms on the acrylate backbone would be expected to influence the approach of the radical, potentially affecting the stereochemistry (tacticity) of the resulting polymer chain. Calculations can model the different modes of addition (e.g., head-to-tail) and determine the most energetically favorable pathway. ugent.be The stability of the intermediate radical species formed during propagation is also a key factor that can be assessed computationally.

Table 2: Illustrative Calculated Activation Energies for Propagation Step in Acrylate Polymerization

This table shows representative activation energy (Ea) values for the propagation step of different acrylate monomers, as would be determined by DFT calculations, to highlight the influence of substituents.

MonomerRadical ModelActivation Energy (Ea) (kJ/mol)
Methyl AcrylateTrimer Radical25.1
Ethyl α-fluoroacrylateDimer Radical30.5
Methyl Methacrylate (B99206)Trimer Radical28.3

Molecular Mechanics and Dynamics Simulations

While quantum mechanics is ideal for studying individual molecules and reaction steps, molecular mechanics (MM) and molecular dynamics (MD) are better suited for simulating large systems like polymers. dntb.gov.uayoutube.com These methods use classical physics and force fields to model the interactions between atoms, enabling the study of the collective behavior of thousands of atoms over time.

MD simulations of poly(this compound) would involve constructing a simulation box containing multiple polymer chains. researchgate.net By simulating the movement of these chains at different temperatures, researchers can predict bulk properties such as:

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is often identified by a distinct change in the slope of the density-versus-temperature plot.

Density and Volumetric Properties: The simulation provides a direct measure of the bulk density of the amorphous polymer.

Chain Conformation: Analysis of the simulation trajectories reveals information about the shape and flexibility of the polymer chains, quantified by parameters like the radius of gyration. youtube.com

These simulations are also crucial for understanding the surface properties of the polymer. Due to the low surface energy of fluorinated groups, the hexafluoroisopropyl side chains are expected to preferentially migrate to the polymer-air interface. MD simulations can explicitly model this surface segregation, which is fundamental to the polymer's use in low-surface-energy coatings. researchgate.netresearchgate.net Furthermore, simulations can probe the interactions of the polymer with small molecules, predicting properties like solubility and permeability, which are important for membrane or barrier applications. researchgate.netpetr-kral.com

Table 3: Typical Properties Investigated via Molecular Dynamics (MD) Simulations of Amorphous Polymers

PropertySimulation Method/AnalysisSignificance
DensityNPT ensemble simulationsFundamental physical property of the bulk material.
Glass Transition (Tg)Cooling ramp simulations; analysis of density vs. temperature.Defines the material's operating temperature range.
Radius of GyrationAnalysis of chain conformations in the trajectory.Describes the size and compactness of polymer coils.
Free VolumeGeometric analysis of voids between polymer chains.Relates to permeability and diffusion of small molecules.
Surface SegregationAnalysis of atomic density profiles near a vacuum interface.Explains surface properties like hydrophobicity.

Thermodynamic and Spectroscopic Property Prediction through Computational Approaches

Computational chemistry offers reliable methods for predicting the thermodynamic and spectroscopic properties of both the monomer and the polymer. These predictions are valuable for process engineering and for interpreting experimental data.

Thermodynamic properties such as the standard enthalpy of formation, entropy, and heat capacity can be calculated from first principles. osti.govresearchgate.net These calculations typically start with a DFT geometry optimization followed by a vibrational frequency analysis. The vibrational frequencies are then used within statistical mechanics formalisms to compute the thermodynamic functions at various temperatures. nist.gov Such data is crucial for understanding the thermodynamics of the polymerization reaction (e.g., calculating the enthalpy of polymerization).

Computational methods can also predict spectroscopic data. By calculating the vibrational frequencies and their corresponding intensities, a theoretical infrared (IR) spectrum can be generated. nist.gov Similarly, by calculating the magnetic shielding of atomic nuclei, nuclear magnetic resonance (NMR) chemical shifts (e.g., 1H, 13C, 19F) can be predicted. These predicted spectra are invaluable tools for confirming the structure of the synthesized monomer and for analyzing the microstructure of the resulting polymer.

Table 4: Comparison of Representative Experimental vs. Computationally Predicted Vibrational Frequencies

This table illustrates the typical agreement between experimental IR frequencies and those predicted by DFT calculations for key functional groups in a fluorinated acrylate. A scaling factor is often applied to calculated frequencies to improve agreement.

Vibrational ModeExperimental Frequency (cm-1)Calculated Frequency (cm-1) (Scaled)
C=O Stretch17451750
C=C Stretch16401645
C-F Stretch (Aliphatic)1150 - 13501160 - 1360
C-O Stretch1100 - 12501110 - 1260

Theoretical Insights into Monomer-Polymer Relationships and Architecture Control

A primary goal of computational polymer science is to establish clear relationships between the chemical structure of the monomer and the macroscopic properties of the final polymer. rsc.orgnih.gov Theoretical studies on this compound provide a bridge between its molecular characteristics and the performance of its polymer.

For instance, quantum chemical calculations of the monomer's electronic structure and reactivity (Section 5.1) can help predict its behavior in copolymerization with other monomers. Reactivity ratios, which determine the composition of a copolymer, can be estimated from the activation energies of the competing propagation reactions. This allows for the in silico design of copolymers with a desired monomer sequence and, consequently, tailored properties like thermal stability or refractive index. fibertech.or.jp

Furthermore, simulations can illuminate how the monomer's structure dictates the polymer's architecture and bulk behavior. MD simulations (Section 5.2) can show how the bulky and rigid hexafluoroisopropyl side chains restrict the motion of the polymer backbone, leading to a higher glass transition temperature compared to non-fluorinated analogues. mdpi.com These simulations can also model how different polymer chain tacticities, influenced by the polymerization mechanism (Section 5.1.2), affect the packing and intermolecular forces within the bulk polymer, ultimately impacting its mechanical properties. By integrating these different computational approaches, a comprehensive model can be built to guide the synthesis of polymers with precisely controlled architectures and functionalities. rsc.org

Table 5: Summary of Monomer-Polymer Property Relationships Explored via Computational Methods

Monomer Property (Computational)Polymer Property (Predicted/Explained)Computational Method
Electronic Reactivity (HOMO/LUMO)Polymerization Rate, Copolymer CompositionDFT
Steric Profile / ConformationPolymer Tacticity, Chain StiffnessDFT, MD
Polarity / Dipole MomentSolubility, Intermolecular ForcesDFT, MD
Side Chain Chemistry (e.g., Fluorine Content)Surface Energy, Tg, DensityMD

Advanced Applications and Future Directions in Poly Hexafluoroisopropyl 2,3 Difluoroacrylate Research

Applications in High-Performance Fluoropolymers for Specialized Industries

Fluoropolymers are a class of high-performance polymers that find extensive use in demanding industrial applications due to their exceptional properties. paint.orgpageplace.de The incorporation of Hexafluoroisopropyl 2,3-difluoroacrylate into polymer structures contributes to the development of materials with superior performance characteristics. The strong carbon-fluorine bonds and the bulky hexafluoroisopropyl groups enhance the chemical and thermal stability of the resulting polymer, making it suitable for components used in chemical processing equipment, electronics, and aerospace engineering. paint.orgsemanticscholar.orgresearchgate.net

Copolymers containing fluorinated segments exhibit increased resistance to chemicals, flames, and weathering when compared to their non-fluorinated counterparts. paint.org These enhanced properties lead to applications such as insulating coatings for electronics, liners for chemical processing equipment, and durable sealants. paint.orgspecialchem.com The unique combination of chemical inertness, thermal stability, and low surface energy has spurred growing interest in developing novel copolymers with perfluorinated alcohols, acrylates, and ethers for a wide array of high-tech uses. paint.orgpageplace.de

Potential in Optical Materials and Fiber Cladding

A key property of many fluorinated polymers is their low refractive index, which makes them highly valuable for optical applications. researchgate.net Polymers derived from hexafluoroisopropyl methacrylate (B99206), a structurally related compound, are noted for their low refractive index and use as a cladding layer in optical waveguides. ossila.comsigmaaldrich.com Poly(this compound) is expected to exhibit similar or even more pronounced optical characteristics due to its higher fluorine content.

Optical fibers require a core material with a high refractive index and a cladding material with a lower refractive index to ensure total internal reflection and efficient light transmission. google.comgoogle.com The use of fluoropolymers as the cladding material is a well-established practice. google.comcoherent.com For instance, copolymers of vinylidene fluoride (B91410) and trifluoroethylene (B1203016) have been developed for this purpose. google.com The low refractive index of Poly(this compound) makes it a prime candidate for next-generation fiber optic cladding, potentially enabling lower signal loss and larger numerical apertures in plastic optical fibers. google.com

Polymer/MonomerReported Refractive Index (n20/D)Primary Optical ApplicationReference
Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate)1.39Optical waveguide cladding sigmaaldrich.com
Polystyrene (Core Material Example)~1.59Optical fiber core google.com
MMA:433MA Copolymer (60:40)1.4305Optical fiber cladding google.com
Silica (Core Material Example)~1.458Optical fiber core helmo.be

Development of Materials with Enhanced Thermal and Chemical Resistance

The high fluorine content in Poly(this compound) is directly responsible for its enhanced thermal and chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting exceptional resistance to thermal degradation and chemical attack. paint.orgresearchgate.net Research into related fluorinated acrylates shows that copolymers can exhibit thermal stability with decomposition temperatures exceeding 250°C.

The chemical inertness of fluorine makes polymers containing it resistant to a wide range of solvents, acids, and bases. paint.orgthermofisher.com This resistance is crucial in applications where materials are exposed to harsh chemical environments. researchgate.netthermofisher.com The development of polymers from this compound aims to leverage these properties to create materials that outperform conventional polymers in terms of durability and lifespan in aggressive industrial settings. paint.org

Functional Coatings and Surface Modification

The low surface energy of fluoropolymers is a key attribute for creating functional coatings. paint.org Poly(this compound) can be used to create surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). Such properties are highly desirable for applications like anti-graffiti, anti-fingerprint, and self-cleaning coatings. fraunhofer.de

Research on the related polymer, poly(hexafluoroisopropyl methacrylate), has demonstrated its use in creating super-hydrophobic and corrosion-resistant films. ossila.comresearchgate.net These coatings can be applied to various substrates, including metals and textiles, to impart new functionalities. ossila.commdpi.com The polymer can be applied via simple techniques like drop-casting followed by photopolymerization to form a durable, cross-linked protective layer. researchgate.net The ability to combine multiple functions, such as scratch resistance and chemical barrier properties, in a single transparent coating makes these materials highly versatile. fraunhofer.de

Coating FunctionalityUnderlying PropertyPotential ApplicationReference
Hydrophobicity / OleophobicityLow Surface EnergyEasy-to-clean, anti-fingerprint, water-repellent textiles ossila.comfraunhofer.de
Corrosion ProtectionChemical Inertness, Barrier PropertiesProtective films for metal alloys (e.g., aluminum) researchgate.net
Scratch & Abrasion ResistanceStrong C-F Bonds, Cross-linked networkDurable protective coatings for various surfaces paint.orgfraunhofer.de
Anti-BiofoulingLow Surface Energy, Chemical InertnessCoatings for medical devices and marine applications researchgate.netnih.gov

Emerging Applications in Advanced Manufacturing (e.g., Three-Dimensional Direct Laser Writing)

Three-Dimensional (3D) Direct Laser Writing (DLW) is an advanced manufacturing technique that utilizes two-photon polymerization (2PP) to fabricate complex micro- and nanoscale structures with high precision. rsc.orgnih.gov This technology relies on photopolymerizable materials, often acrylate-based resins, that can be cured by a focused laser beam. nih.govbohrium.com

Given that this compound is a photopolymerizable monomer, it represents a promising material for developing novel photoresists for DLW. The fabrication of 3D microstructures from a highly fluorinated polymer could enable the creation of devices with unique properties. For example, micro-optical elements like lenses and gratings could be printed with a very low refractive index and high thermal stability. bohrium.comresearchgate.net Furthermore, microfluidic devices fabricated using this material would benefit from its exceptional chemical resistance, allowing for the handling of aggressive solvents and reagents that would damage conventional polymer-based microfluidic chips. rsc.org The ability to create complex 3D scaffolds with controlled surface properties also opens up possibilities in tissue engineering and biomedical device fabrication. mdpi.com

Future Research Opportunities and Challenges in Synthesis and Polymerization Control

While this compound holds considerable promise, challenges in its synthesis and polymerization remain areas for future research. The synthesis, typically an esterification process, requires careful purification, often through fractional distillation, to achieve the high purity needed for polymerization. A significant challenge is the monomer's sensitivity to premature radical polymerization, which necessitates the use of stabilizers during storage and handling.

Future research will likely focus on advanced polymerization techniques to gain precise control over the polymer architecture. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be employed to synthesize well-defined block copolymers. nih.gov This would allow for the creation of amphiphilic materials that self-assemble into complex nanostructures or for the precise tuning of material properties by combining the fluorinated monomer with other functional monomers. nih.govresearchgate.net Investigating copolymerization with monomers like styrene (B11656) or other methacrylates could yield materials with a tailored balance of thermal, mechanical, and optical properties. chemrxiv.org Further exploration into optimizing synthesis routes to improve yield and reduce side reactions will also be critical for the broader adoption of this advanced monomer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.